2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide -

2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Catalog Number: EVT-5407143
CAS Number:
Molecular Formula: C20H14Cl2N4O2S2
Molecular Weight: 477.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a bi-heterocyclic compound containing both 1,3,4-oxadiazole and 1,3-thiazole rings in its structure. [, ] While its specific source within the scientific literature is unclear, it falls under the classification of substituted acetamides. Research interest in this compound stems from its potential as a therapeutic agent, particularly in areas like Alzheimer's disease and diabetes. [] This analysis will focus on the scientific aspects of this compound, excluding any information related to drug use, dosage, or side effects.

Synthesis Analysis

    Step 1: Preparation of the Electrophile: This typically involves reacting 4-(4-methylphenyl)-1,3-thiazol-2-amine with bromoacetyl bromide in an aqueous basic medium. [] This reaction yields an electrophilic intermediate, 2-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide.

    Step 2: Preparation of the Nucleophile: This involves the synthesis of the 1,3,4-oxadiazole ring. Starting with 2,4-dichlorobenzoic acid, a sequence of reactions leads to the formation of the desired 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol, which acts as the nucleophile. []

    Step 3: Coupling Reaction: The final step involves coupling the synthesized nucleophile (5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol) with the electrophile (2-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide) in an aprotic polar solvent. []

Molecular Structure Analysis

    Bi-heterocyclic System: The molecule comprises two heterocyclic rings: 1,3,4-oxadiazole and 1,3-thiazole, linked via a thioacetamide bridge. [, ]

Applications

Based on the provided research, the primary application of 2-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide lies in its potential as a therapeutic agent. [] Specifically, it has been identified as a potential candidate for:

    Alzheimer's Disease: Research suggests this compound exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for neurotransmission and implicated in Alzheimer's disease. []

    Diabetes: Preliminary studies indicate potential for this compound as an anti-diabetic agent, possibly due to its inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. []

N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl)acetimidamide)

  • Compound Description: This symmetrical 1,3,4-oxadiazole derivative was studied for its antimicrobial activity. []

N,N’-(4-Ethoxyphenyl)bis(acetimidoyl)amino-1,3,4-oxadiazol-2-ylacetamide

  • Compound Description: This compound, also containing a 1,3,4-oxadiazole core, was investigated for its antimicrobial properties. []

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

  • Compound Description: This compound, incorporating both benzofuran and 1,3,4-oxadiazole units, was evaluated for its antimicrobial activity in the context of Laccase Catalysis. []

2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

  • Compound Description: This benzofuran-1,3,4-oxadiazole derivative was included in a study on antimicrobial activity and the influence of Laccase Catalysis. []

2-(2-Fluorophenyl)-5-((2-phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole

  • Compound Description: This compound was synthesized and tested for antimicrobial activity. []

2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole

  • Compound Description: This compound, containing both triazole and 1,3,4-oxadiazole units, was explored as a potential antimicrobial agent. []

2-(3,4-Dimethoxyphenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl-1,3,4-oxadiazole

  • Compound Description: This 1,3,4-oxadiazole derivative with a triazole substituent was synthesized and evaluated for its antimicrobial activity. []

(2-(2,4-Dichlorophenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl)-1,3,4-oxadiazole

  • Compound Description: This compound, incorporating a triazole and a 1,3,4-oxadiazole, was investigated for its antimicrobial properties. []

2-(4-chlorophenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinazolin-4-one

  • Compound Description: This 1,3,4-oxadiazole linked benzopyrimidinone conjugate was explored as a potential antimicrobial agent. []

5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one

  • Compound Description: This compound, incorporating both triazole and 1,3,4-oxadiazole units, was investigated for its antimicrobial effects. []
  • Compound Description: A series of quinoxaline-oxadiazole hybrids were developed and investigated for antimicrobial activity. []

Series of 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This series of bi-heterocycles was synthesized and evaluated as potential therapeutic agents for Alzheimer's disease and diabetes. []

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(aryloxymethy)-1,3,4-oxadiazol-2-yl]acetamide Derivatives (ODZ1-15)

  • Compound Description: These compounds, featuring a benzothiazole moiety linked to a 1,3,4-oxadiazole, were designed and synthesized as potential dual-acting antimicrobial and analgesic-anti-inflammatory agents. Notably, some compounds in this series, particularly ODZ10, demonstrated significant antibacterial activity and analgesic and anti-inflammatory effects with reduced ulcerogenic potential compared to traditional NSAIDs. []

2-{(benzo[d]thiazol-2-ylthio)methyl}-5-(aryloxymethyl)-1,3,4-oxadiazoles (OXZ1-13)

  • Compound Description: This series, similar to the previous one, incorporates both a benzothiazole and a 1,3,4-oxadiazole. These compounds were investigated for their potential dual activity as antimicrobial and analgesic-anti-inflammatory agents. []

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(aryloxymethyl)-1,3,4-thiadiazol-2-yl]acetamide Derivatives (TDZ1-13)

  • Compound Description: This series, featuring a 1,3,4-thiadiazole ring linked to a benzothiazole via a thioacetamide bridge, was explored for its antimicrobial and analgesic-anti-inflammatory properties. []

2-Mercaptobenzothiazoles Carrying 1,3,4-triazole (TRZ1-13)

  • Compound Description: These compounds, combining a benzothiazole with a 1,3,4-triazole, were part of a study exploring dual-acting antimicrobial and analgesic-anti-inflammatory agents. []
  • Compound Description: These compounds, featuring a benzothiazole linked to a 2-pyrazoline ring, were investigated as potential dual-acting antimicrobial and analgesic-anti-inflammatory agents. []

Properties

Product Name

2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Molecular Formula

C20H14Cl2N4O2S2

Molecular Weight

477.4 g/mol

InChI

InChI=1S/C20H14Cl2N4O2S2/c1-11-2-4-12(5-3-11)16-9-29-19(23-16)24-17(27)10-30-20-26-25-18(28-20)14-7-6-13(21)8-15(14)22/h2-9H,10H2,1H3,(H,23,24,27)

InChI Key

CBJULABIIJBZPP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=C(C=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.